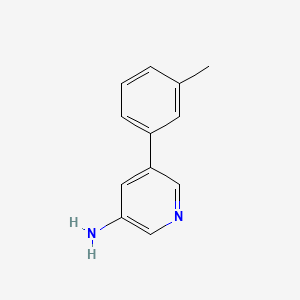

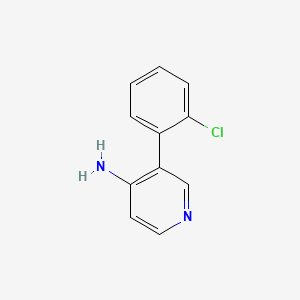

5-(m-Tolyl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties .Molecular Structure Analysis

The molecular structure of 5-(m-Tolyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring (tolyl group) at the 5-position. The exact 3D structure would need to be determined by methods such as X-ray crystallography .Applications De Recherche Scientifique

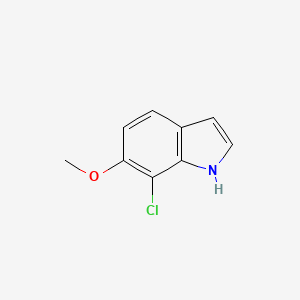

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “5-(m-Tolyl)pyridin-3-amine”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “5-(m-Tolyl)pyridin-3-amine” could potentially be used in the development of new therapeutic drugs.

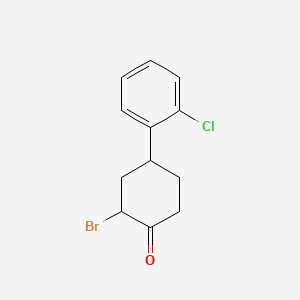

Synthesis of New Fused Heterocyclic Moieties

“5-(m-Tolyl)pyridin-3-amine” can be used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties . These moieties include pyrazolo[3,4-d]thiazole derivatives containing new fused ring pyrimidines or imidazoles . This suggests that “5-(m-Tolyl)pyridin-3-amine” could be used in the synthesis of new organic compounds.

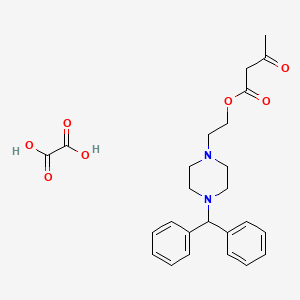

Antimicrobial Potentialities

Some of the synthesized compounds from “5-(m-Tolyl)pyridin-3-amine” were evaluated for their in vitro antimicrobial potentialities . This suggests that “5-(m-Tolyl)pyridin-3-amine” could potentially be used in the development of new antimicrobial drugs.

Antioxidant Activities

Some of the synthesized compounds from “5-(m-Tolyl)pyridin-3-amine” were also evaluated for their antioxidant activities . This suggests that “5-(m-Tolyl)pyridin-3-amine” could potentially be used in the development of new antioxidant drugs.

Antitumor Activity

Some of the most promising compounds synthesized from “5-(m-Tolyl)pyridin-3-amine” were selected to determine antitumor activity . This suggests that “5-(m-Tolyl)pyridin-3-amine” could potentially be used in the development of new antitumor drugs.

Cathepsin D Inhibitors

Molecular docking was performed inside the active site of cathepsin D, and target compounds had a good binding energy . This suggests that “5-(m-Tolyl)pyridin-3-amine” could potentially act as cathepsin D inhibitors and thus may participate in anticancer activity.

Orientations Futures

The future directions for research on 5-(m-Tolyl)pyridin-3-amine could involve further exploration of its potential biological activities, given the activities observed for similar compounds . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .

Propriétés

IUPAC Name |

5-(3-methylphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKQEZIDOASNDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735017 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(m-Tolyl)pyridin-3-amine | |

CAS RN |

1226158-54-8 |

Source

|

| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)